Fmoc-lys-OH

Overview

Description

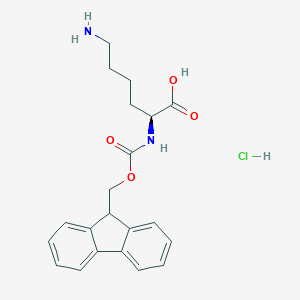

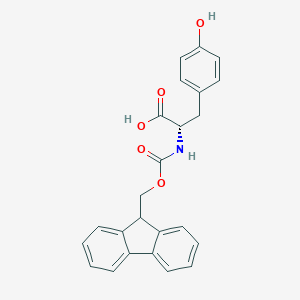

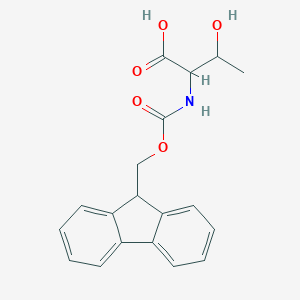

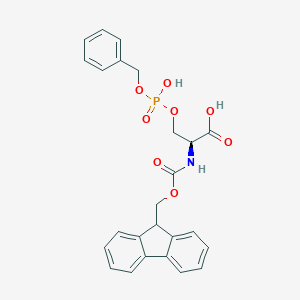

Nα-9-Fluorenylmethoxycarbonyl-L-lysine (Fmoc-Lys-OH): is a derivative of the amino acid lysine, commonly used in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group of lysine, preventing unwanted reactions during peptide chain assembly. This compound is widely utilized in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mildly basic conditions .

Mechanism of Action

- The mode of action involves the introduction of the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms an Fmoc-Lys-OH derivative .

- During peptide synthesis, this compound protects the amino group, preventing unwanted side reactions. It can be selectively removed using base (usually piperidine), unmasking the free amine for further coupling reactions .

Mode of Action

Biochemical Analysis

Biochemical Properties

Fmoc-Lys-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide chain assembly . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

This compound influences cell function by contributing to the structure and function of proteins synthesized within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism indirectly through the proteins it helps synthesize .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role in peptide synthesis . The Fmoc group is removed by base, usually piperidine, allowing the peptide chain to be extended . This process can influence enzyme activation, binding interactions with biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, particularly during the process of peptide synthesis . The stability of this compound is crucial for successful peptide synthesis, and any degradation can impact the final product .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids to the growing peptide chain .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within cells as part of the larger peptide chain . Its distribution would therefore be influenced by the localization of the synthesized peptide.

Subcellular Localization

The subcellular localization of this compound would be determined by the peptide it is incorporated into. Post-translational modifications and targeting signals on the peptide could direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Fmoc-Lys-OH involves solid-phase peptide synthesis. The process begins with the attachment of the lysine residue to a solid resin.

Solution-Phase Synthesis: In solution-phase synthesis, lysine is first protected at the ε-amino group with a suitable protecting group such as tert-butyloxycarbonyl (Boc).

Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The primary reaction involving Fmoc-Lys-OH is the removal of the Fmoc group. This is typically achieved using a secondary amine such as piperidine in dimethylformamide (DMF).

Coupling Reactions: this compound can undergo coupling reactions with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (20% solution) is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt in DMF are frequently used for peptide coupling reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-Lys-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block for the assembly of complex peptide sequences, enabling the study of protein structure and function .

Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These compounds can be used to investigate enzyme activity, protein-protein interactions, and cellular signaling pathways .

Medicine: this compound derivatives are employed in the development of peptide-based therapeutics. These include drugs for cancer treatment, antimicrobial peptides, and peptide vaccines .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of diagnostic tools and biosensors .

Comparison with Similar Compounds

Nα-tert-Butyloxycarbonyl-L-lysine (Boc-Lys-OH): Boc-Lys-OH is another protected lysine derivative used in peptide synthesis.

Nα-9-Fluorenylmethoxycarbonyl-Nε-tert-Butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH): This compound has both the Fmoc and Boc protecting groups, allowing for selective deprotection of either the α- or ε-amino group.

Uniqueness of Fmoc-Lys-OH: this compound is unique in its ability to be deprotected under mildly basic conditions, making it compatible with a wide range of reaction conditions. This versatility allows for the efficient synthesis of complex peptides and proteins .

Properties

IUPAC Name |

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFMPDOFHQWPI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426671 | |

| Record name | FMOC-LYS-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105047-45-8 | |

| Record name | FMOC-LYS-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.